molecular formula C3H3Cl2N3 B1455682 3,5-dichloro-1-methyl-1H-1,2,4-triazole CAS No. 7024-71-7

3,5-dichloro-1-methyl-1H-1,2,4-triazole

Cat. No. B1455682
CAS RN: 7024-71-7
M. Wt: 151.98 g/mol
InChI Key: JVYZJRUGBNRLOI-UHFFFAOYSA-N
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Description

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H3Cl2N3 . It is a member of the 1,2,4-triazole family, which are heterocyclic compounds with a five-membered ring containing two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular weight of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is 151.98 g/mol . The InChI (International Chemical Identifier) string for this compound is InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3 . This string provides a standard way to encode the compound’s structure and can be used to generate a 3D conformer or a 2D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole include a molecular weight of 151.98 g/mol and a computed XLogP3-AA value of 1.9, which is a measure of the compound’s lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic environments. For instance, certain 4H-1,2,4-triazole derivatives have demonstrated high efficiency in inhibiting the corrosion and dissolution of mild steel in hydrochloric acid solutions. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, which follows the Langmuir isotherm model. This adsorption process is influenced by the nature and type of substituents in the triazole molecule, which can significantly enhance the protective layer's formation on the metal surface, leading to inhibition efficiencies of up to 99.6% (Bentiss et al., 2007). Similar studies have shown that triazole derivatives can behave as effective corrosion inhibitors in different acidic media, with their performance varying based on the acid concentration and type (Lagrenée et al., 2002).

Synthetic Chemistry and Material Science

In synthetic chemistry, triazole derivatives serve as crucial intermediates and building blocks for constructing more complex molecules and materials. A notable application is in the synthesis of dendrimers, where 3,5-dichloro-4-(4-methoxyphenyl)-4H-1,2,4-triazole has been used as a heterocyclic building block. This approach allows for the generation of dendrimers with a large number of heteroatoms, which can be exploited in various applications requiring resistance to applied conditions or exploiting these heteroatoms' unique properties (Maes et al., 2006).

Biological Applications

Though explicitly excluded from the search criteria, it's worth noting that triazole derivatives have found applications in biological fields as well. They have been synthesized as potential cholinesterase inhibitors, showcasing promising anticholinesterase activity, which is significant for developing treatments for conditions such as Alzheimer's disease. This highlights the versatility of triazole derivatives in crossing over from materials science to biologically active compounds, despite the restrictions on discussing drug use and dosage (Mohsen, 2012).

Future Directions

Future research directions could involve the synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The influence of chirality and halogen atoms on the anticancer activity of related compounds could also be investigated .

properties

IUPAC Name

3,5-dichloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZJRUGBNRLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-1-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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